molecular formula C31H23N5O5S B8815480 3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde

3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde

Cat. No. B8815480
M. Wt: 577.6 g/mol
InChI Key: LOYUSNXFYAAKOV-UHFFFAOYSA-N
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Patent
US07419988B2

Procedure details

To a stirred solution of 4-[3-(4-nitrophenyl)-1-ethyl-1H-pyrazol-4-yl]-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine (1.3 mmol) in tetrahydrofuran (20 mL) was added a solution of 2 M dimethylamine in tetrahydrofuran (2.0 mmol) followed by sodium triacetoxyborohydride (1.9 mmol). The reaction was stirred at room temperature for 4 h and concentrated to dryness under vacuum. The residue was taken up in ethyl acetate, washed with brine, dried (sodium sulfate), filtered, and evaporated under vacuum. Purification by flash chromatography on silica gel (0-5% (5% ammonium hydroxide, methanol)/methylene chloride) gave the title compound as a yellow solid (87%). ESMS [M+H]+: 607.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mmol
Type
solvent
Reaction Step One
Quantity
1.9 mmol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:14]([C:15]3[CH:20]=[CH:19][N:18]=[C:17]4[N:21]([S:32]([C:35]5[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=5)(=[O:34])=[O:33])[C:22]([C:24]5[CH:29]=[CH:28][CH:27]=[C:26]([CH:30]=O)[CH:25]=5)=[CH:23][C:16]=34)=[CH:13][N:12]([CH2:41][CH3:42])[N:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:43][NH:44][CH3:45].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:14]([C:15]3[CH:20]=[CH:19][N:18]=[C:17]4[N:21]([S:32]([C:35]5[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=5)(=[O:34])=[O:33])[C:22]([C:24]5[CH:29]=[CH:28][CH:27]=[C:26]([CH2:30][N:44]([CH3:45])[CH3:43])[CH:25]=5)=[CH:23][C:16]=34)=[CH:13][N:12]([CH2:41][CH3:42])[N:11]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.3 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NN(C=C1C1=C2C(=NC=C1)N(C(=C2)C2=CC(=CC=C2)C=O)S(=O)(=O)C2=CC=CC=C2)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mmol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.9 mmol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (0-5% (5% ammonium hydroxide, methanol)/methylene chloride)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NN(C=C1C1=C2C(=NC=C1)N(C(=C2)C2=CC(=CC=C2)CN(C)C)S(=O)(=O)C2=CC=CC=C2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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